molecular formula C10H12N4O2S B4574538 ethyl 7-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 907971-34-0

ethyl 7-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B4574538
CAS No.: 907971-34-0
M. Wt: 252.30 g/mol
InChI Key: SMVYNNGGGPOMNM-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolo-pyrimidines. These compounds are known for their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, contributes to its wide range of applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This catalyst-free and eco-friendly method results in the formation of the target compound in good-to-excellent yields . The reaction conditions include using dry toluene as a solvent and heating the mixture at 140°C under microwave irradiation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis offers a scalable and efficient approach. This method’s eco-friendly nature and high yield potential make it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 7-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications, including:

Comparison with Similar Compounds

Ethyl 7-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other triazolo-pyrimidine derivatives, such as:

These compounds share similar core structures but differ in their functional groups, leading to variations in their biological activities and applications

Properties

IUPAC Name

ethyl 7-methyl-2-methylsulfanyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-4-16-8(15)7-5-11-9-12-10(17-3)13-14(9)6(7)2/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVYNNGGGPOMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)SC)N=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001142732
Record name Ethyl 7-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001142732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

907971-34-0
Record name Ethyl 7-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=907971-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001142732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 7-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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ethyl 7-methyl-2-(methylthio)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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